molecular formula C15H14BrClN2O4S B1683951 6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one CAS No. 1041469-97-9

6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one

Cat. No.: B1683951
CAS No.: 1041469-97-9
M. Wt: 433.7 g/mol
InChI Key: RPUHUUBAOXLODQ-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RKS262 is a specific cyclin/CDK inhibitor. RKS262 was identified by structural optimization of Nifurtimox which is currently undergoing phase II clinical trials to treat high-risk neuroblastoma. In a NCI(60) cell-line assay RKS262 exhibited significant cytotoxicity in ovarian cancer cells and a variety of other cell lines exceeding effects of commercial drugs such as cisplatin, 5-FU, cyclophosphamide or sapacitabine. Various leukemia cell-lines were most sensitive (GI(50): ~ 10 nM) while several non-small cell lung cancer cell lines and few cell lines from other tissues were relatively resistant (GI(50) > 1 µM) to RKS262 treatment.

Properties

CAS No.

1041469-97-9

Molecular Formula

C15H14BrClN2O4S

Molecular Weight

433.7 g/mol

IUPAC Name

6-bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one

InChI

InChI=1S/C15H14BrClN2O4S/c1-9-8-24(21,22)5-4-19(9)18-7-12-14(17)11-6-10(16)2-3-13(11)23-15(12)20/h2-3,6-7,9H,4-5,8H2,1H3/b18-7+

InChI Key

RPUHUUBAOXLODQ-CNHKJKLMSA-N

Isomeric SMILES

CC1CS(=O)(=O)CCN1/N=C/C2=C(C3=C(C=CC(=C3)Br)OC2=O)Cl

SMILES

CC1CS(=O)(=O)CCN1N=CC2=C(C3=C(C=CC(=C3)Br)OC2=O)Cl

Canonical SMILES

CC1CS(=O)(=O)CCN1N=CC2=C(C3=C(C=CC(=C3)Br)OC2=O)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RKS262;  RKS 262;  RKS-262

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one
Reactant of Route 3
Reactant of Route 3
6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one
Reactant of Route 4
Reactant of Route 4
6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one
Reactant of Route 5
Reactant of Route 5
6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one
Reactant of Route 6
Reactant of Route 6
6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one

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